REACTION_CXSMILES
|
[CH3:1][C:2]1[N:11]=[C:10]2[C:5]([CH2:6][CH2:7][C:8](=[O:12])[NH:9]2)=[CH:4][CH:3]=1.[Se](=O)=[O:14]>O1CCOCC1>[O:12]=[C:8]1[NH:9][C:10]2[N:11]=[C:2]([CH:1]=[O:14])[CH:3]=[CH:4][C:5]=2[CH:6]=[CH:7]1
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C2CCC(NC2=N1)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
25.7 g
|
Type
|
reactant
|
Smiles
|
[Se](=O)=O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 10 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
FILTRATION
|
Details
|
The insoluble substance was filtered off with celite
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the resultant residue, 2-propanol was added
|
Type
|
FILTRATION
|
Details
|
the solid was filtered off
|
Type
|
CUSTOM
|
Details
|
The solid thus obtained
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography
|
Type
|
ADDITION
|
Details
|
methanol=20:1, and ethyl acetate was added
|
Type
|
FILTRATION
|
Details
|
the solid was filtered off
|
Reaction Time |
10 d |
Name
|
|
Type
|
product
|
Smiles
|
O=C1C=CC=2C=CC(=NC2N1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.48 g | |
YIELD: CALCULATEDPERCENTYIELD | 49.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |